

Atropine Sulfate: A Comprehensive Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: Atropine sulfate

Cat. No.: B10754415

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Introduction

Atropine sulfate, a tropane alkaloid, is a core medication in modern medicine, primarily known for its anticholinergic properties. As a competitive antagonist of muscarinic acetylcholine receptors, it finds critical applications in ophthalmology, cardiology, and as an antidote to organophosphate poisoning.[1][2] A thorough understanding of its chemical and physical properties, particularly its solubility, is paramount for formulation development, dosage form design, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the chemical properties and solubility of **atropine sulfate**, complete with experimental protocols and pathway visualizations to support research and development activities.

Chemical Properties of Atropine Sulfate

Atropine sulfate is the sulfate salt of atropine, a racemic mixture of d- and l-hyoscyamine.[3] It is typically available as a monohydrate.[1] The key chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	$(C_{17}H_{23}NO_3)_2 \cdot H_2SO_4$	[4][5]
Molecular Weight	676.82 g/mol (anhydrous)	[4][5]
	694.83 g/mol (monohydrate)	[6]
Appearance	Colorless crystals or a white crystalline powder.	[6][7]
Melting Point	188-194 °C (with decomposition)	[6]
	Not lower than 187 °C (dried at 120°C for 4 hours)	[8]
pKa	9.9 (20 °C)	
Physical State	Solid at room temperature.	

Solubility Profile

The solubility of **atropine sulfate** is a critical factor in its formulation for various routes of administration, including parenteral and ophthalmic solutions. It is known to be highly soluble in aqueous solutions.

Solvent	Solubility	References
Water	Very soluble; 1 g in 0.5 mL	[5]
2500 mg/mL		
Ethanol	Freely soluble; 1 g in 5 mL	[5]
200 mg/mL		
Boiling Ethanol	1 g in 2.5 mL	[5]
Glycerin	Freely soluble; 1 g in 2.5 mL	[5]
400 mg/mL		
Diethyl Ether	Practically insoluble	[6]
DMSO	Soluble	[5]

Experimental Protocols

Assay of Atropine Sulfate (USP Method)

This protocol outlines the titrimetric method described in the United States Pharmacopeia (USP) for the assay of **atropine sulfate**.[\[7\]](#)

Principle: The assay involves the titration of a known weight of **atropine sulfate**, dissolved in glacial acetic acid, with a standardized solution of perchloric acid. The endpoint is determined potentiometrically.

Reagents and Apparatus:

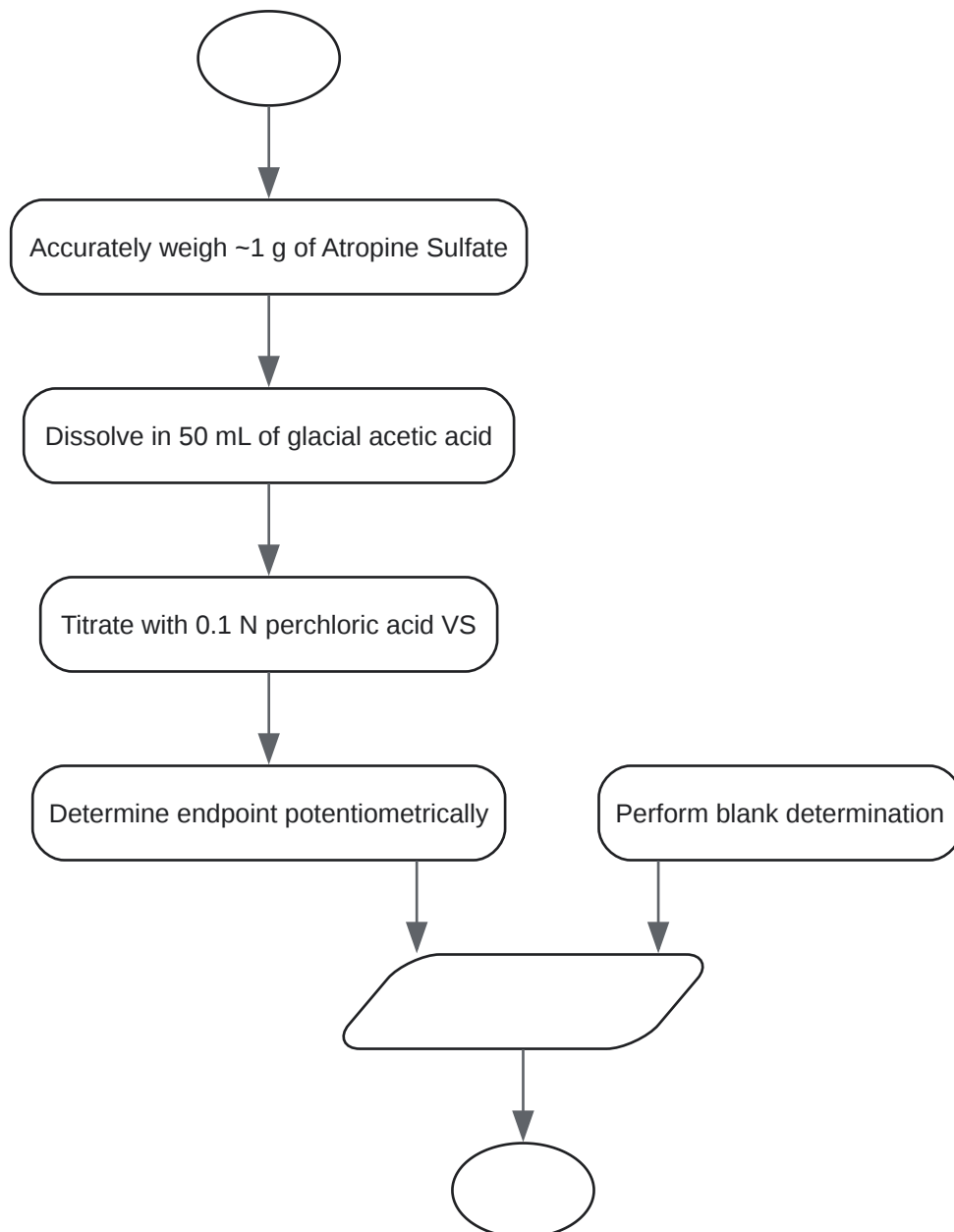
- **Atropine Sulfate**, accurately weighed
- Glacial Acetic Acid
- 0.1 N Perchloric Acid VS (volumetric solution)
- Potentiometric titrator with a suitable electrode system

Procedure:

- Accurately weigh approximately 1 g of **Atropine Sulfate**.
- Dissolve the weighed sample in 50 mL of glacial acetic acid.
- Titrate the solution with 0.1 N perchloric acid VS.
- Determine the endpoint of the titration potentiometrically.
- Perform a blank determination to make any necessary corrections.
- Each mL of 0.1 N perchloric acid is equivalent to 67.68 mg of $(C_{17}H_{23}NO_3)_2 \cdot H_2SO_4$.^[7]

Calculation: Calculate the percentage of **atropine sulfate** in the sample based on the volume of perchloric acid consumed.

Workflow for Atropine Sulfate Assay (USP)

[Click to download full resolution via product page](#)**Atropine Sulfate** Assay Workflow

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. This protocol is a general guideline that can be adapted for **atropine sulfate**.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Materials and Apparatus:

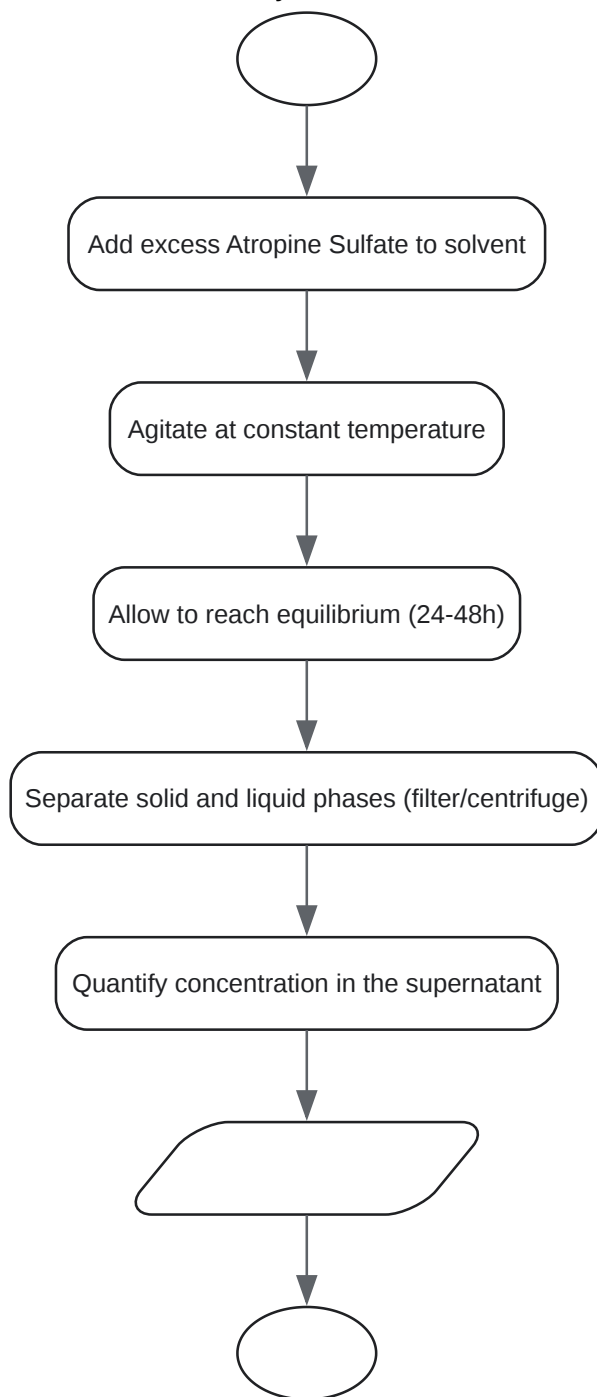
- **Atropine Sulfate**
- Solvent of interest (e.g., distilled water, phosphate buffer)
- Sealed, temperature-controlled container (e.g., glass vial or flask)
- Orbital shaker or other agitation device
- Temperature-controlled environment (e.g., incubator or water bath)
- Filtration or centrifugation equipment to separate solid from the solution
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

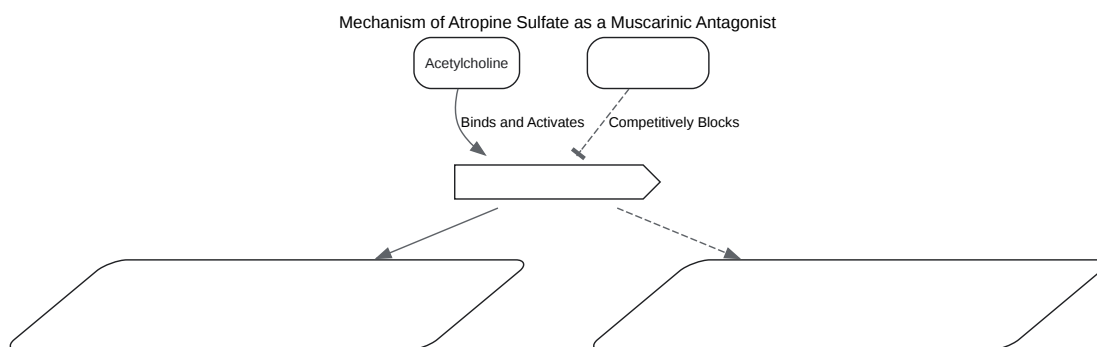
Procedure:

- Add an excess amount of **atropine sulfate** to a known volume of the solvent in a sealed container.
- Place the container in a temperature-controlled environment (e.g., 25 °C or 37 °C) on an orbital shaker.
- Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- After equilibration, cease agitation and allow the undissolved solid to settle.

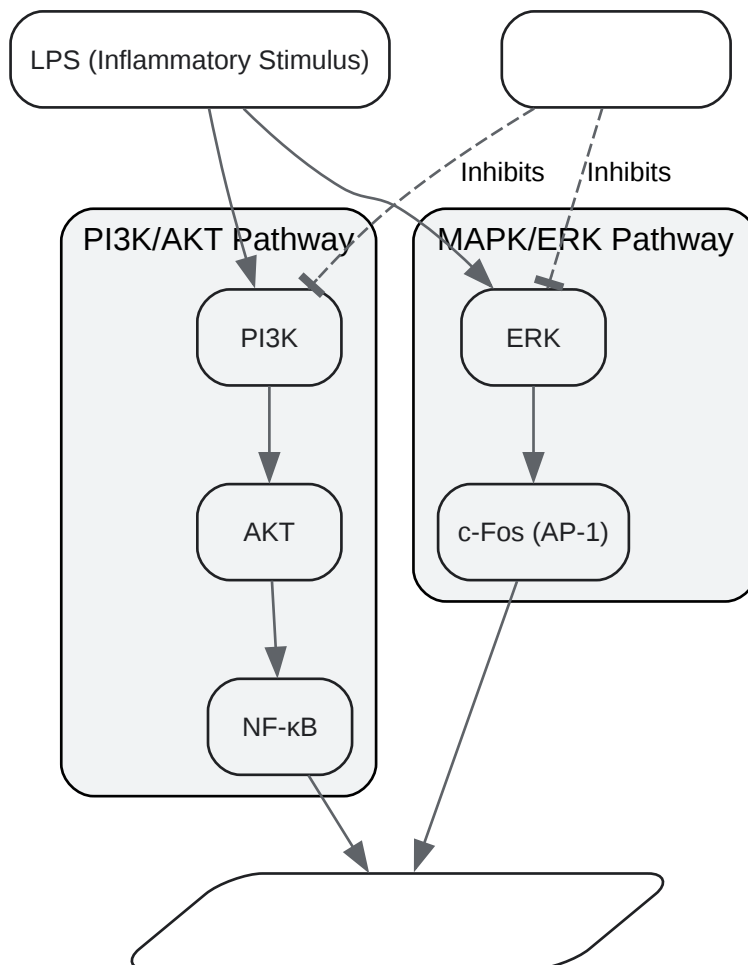
- Carefully withdraw a sample of the supernatant.
- Separate the dissolved solute from any remaining solid particles by filtration (using a filter that does not adsorb the solute) or centrifugation.
- Quantify the concentration of **atropine sulfate** in the clear solution using a validated analytical method.

Shake-Flask Solubility Determination Workflow





Atropine Sulfate's Inhibitory Effect on PI3K/AKT and MAPK Pathways



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